Dineopentyl phthalate

Description

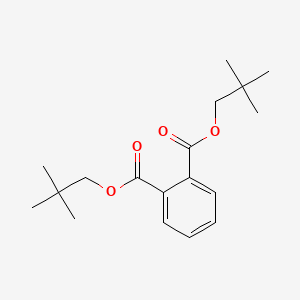

Structure

3D Structure

Properties

CAS No. |

2553-24-4 |

|---|---|

Molecular Formula |

C18H26O4 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

bis(2,2-dimethylpropyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C18H26O4/c1-17(2,3)11-21-15(19)13-9-7-8-10-14(13)16(20)22-12-18(4,5)6/h7-10H,11-12H2,1-6H3 |

InChI Key |

GAHSOBODSWGWHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)(C)C |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies of Dineopentyl Phthalate

Dineopentyl phthalate (B1215562) is a diester of phthalic acid, characterized by the presence of two neopentyl groups. Its synthesis primarily involves the esterification of phthalic anhydride (B1165640) with neopentyl alcohol. This section details the chemical pathways, industrial production methods, and modern green chemistry approaches for its synthesis.

Advanced Analytical Techniques for Dineopentyl Phthalate Quantification in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) Applications and Method Optimization

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the quantification of dineopentyl phthalate (B1215562) in complex matrices. restek.com This technique offers a powerful combination of the superior separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry. restek.com The effectiveness of GC-MS for phthalate analysis is attributed to its simplicity, speed, and affordability, making it a widely adopted method. restek.com

Method optimization is critical to resolve dineopentyl phthalate from other structurally similar compounds that may be present in the sample. Many phthalates, for instance, produce a common fragment ion at a mass-to-charge ratio (m/z) of 149, which can complicate quantification if chromatographic separation is not adequate. restek.com Key parameters for optimization include the selection of the GC column's stationary phase, temperature programming of the oven, and the injector settings. restek.comresearchgate.net For complex mixtures of phthalates, stationary phases such as Rtx-440 and Rxi-XLB have demonstrated excellent resolution. restek.com Due to the ubiquitous nature of phthalates in laboratory environments, stringent precautions are necessary to prevent sample contamination from sources like plastic equipment, solvents, and vial septa. oiv.intoiv.int This includes heat-treating glassware and rinsing all equipment with high-purity solvents. oiv.int

Sample preparation for GC-MS analysis typically involves solvent extraction to isolate the phthalates from the sample matrix. cornerstoneanalytical.com The sample is often finely divided to maximize the surface area for extraction. cornerstoneanalytical.com The choice of solvent and extraction conditions, such as the use of ultrasonication, is optimized to ensure efficient recovery of the target analyte. researchgate.netnih.gov

Single Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) Modes

To enhance sensitivity and selectivity, GC-MS is often operated in selected modes that focus on specific ions. Single Ion Monitoring (SIM) mode involves monitoring a small number of characteristic ions for the target analyte rather than scanning the entire mass spectrum. oregonstate.edugcms.czresearchgate.net This approach increases the dwell time on the selected ions, improving the signal-to-noise ratio and lowering detection limits. researchgate.net For many phthalates, specific quantification and qualifier ions are chosen to ensure accurate identification. oiv.intgcms.cz

For even greater selectivity, particularly in highly complex matrices where interferences are a significant concern, Multiple Reaction Monitoring (MRM) mode is employed, typically with a triple quadrupole mass spectrometer (GC-MS/MS). nih.govresearchgate.net In MRM, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored by the third quadrupole. nih.gov This process significantly reduces background noise and can eliminate false positives. nih.gov For instance, in the analysis of medical infusion sets, MRM mode demonstrated superior performance over SIM mode by reducing baseline noise and removing interfering peaks that could be mistaken for di-n-octyl phthalate (DNOP), a compound related to this compound. nih.gov

The selection of precursor and product ions is crucial for developing a robust MRM method. For high molecular weight phthalates like DNOP, diisononyl phthalate (DINP), and diisodecyl phthalate (DIDP), precursor ions are often chosen to increase selectivity. For example, a mass-to-charge ratio of 279 has been selected as a precursor ion for DNOP. nih.gov

Table 1: Comparison of GC-MS Monitoring Modes for Phthalate Analysis

| Feature | Single Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

| Principle | Monitors a few specific ions of the analyte. researchgate.net | A specific precursor ion is fragmented, and a specific product ion is monitored. nih.gov |

| Instrumentation | Single Quadrupole GC-MS. oregonstate.edu | Triple Quadrupole GC-MS (GC-MS/MS). nih.gov |

| Selectivity | Good, but susceptible to isobaric interferences. nih.gov | Excellent, significantly reduces matrix interference and background noise. nih.gov |

| Sensitivity | High sensitivity compared to full scan mode. | Generally higher sensitivity and lower limits of quantification (LOQs) than SIM. nih.gov |

| Application | Routine analysis in moderately complex matrices. oregonstate.edu | Analysis of trace levels in highly complex or "dirty" matrices. nih.gov |

Derivatization Strategies for Enhanced Detection

For many classes of compounds, chemical derivatization is a necessary step to increase their volatility and thermal stability for GC analysis. However, for phthalate diesters like this compound, derivatization is generally not required. oregonstate.edu These compounds are sufficiently volatile and stable to be analyzed directly by GC-MS.

The focus of derivatization in phthalate analysis literature is typically on their metabolites, the phthalate monoesters, which possess a polar carboxylic acid group. nih.govresearchgate.net This polar group makes them less suitable for direct GC analysis, often requiring a derivatization step (e.g., silylation) to convert them into more volatile derivatives. nih.gov Nevertheless, recent advancements have demonstrated methods for the successful analysis of these polar metabolites by GC-MS without derivatization, through careful optimization of injection parameters. nih.govresearchgate.net The elimination of the derivatization step simplifies the analytical procedure, reduces the use of potentially toxic reagents, and minimizes sources of error. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative and complementary technique to GC-MS for the analysis of phthalates, including high molecular weight compounds like this compound. sciex.comepa.gov This method is particularly advantageous for analyzing less volatile or thermally labile compounds and can be less prone to the background contamination issues that often plague GC-MS analysis of ubiquitous phthalates. waters.com LC-MS/MS methods offer high sensitivity and selectivity, making them suitable for determining trace levels of phthalates in various complex matrices. sciex.comepa.gov

A typical LC-MS/MS method involves a simple extraction procedure followed by direct injection into the LC system. sciex.com The ionization source is a critical component, with atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) being commonly used. epa.govuq.edu.au In positive ionization mode, protonated molecules, such as [M+H]+, are often formed and then fragmented in the collision cell of the tandem mass spectrometer to generate specific product ions for MRM analysis. epa.gov For instance, a common fragment ion for many phthalates in LC-MS/MS is protonated phthalic anhydride (B1165640) (m/z 149). sciex.commdpi.com

High-Performance Liquid Chromatography (HPLC) Integration

The separation of this compound from other isomers and matrix components prior to mass spectrometric detection is achieved using High-Performance Liquid Chromatography (HPLC). sciex.com Reversed-phase chromatography is the most common approach, utilizing a non-polar stationary phase, typically a C18 column, and a polar mobile phase. govst.edugovst.edunih.gov

The mobile phase usually consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with additives such as ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. sciex.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is frequently employed to effectively separate a wide range of phthalates with different polarities within a reasonable timeframe. nih.govnih.gov The flow rate and column temperature are optimized to achieve the best peak shape and resolution. sciex.comnih.gov Detection can be performed by a photodiode array (PDA) detector for UV-Vis absorbance, which can be used for quantification, or more selectively by the mass spectrometer. nih.gov

Table 2: Typical HPLC Parameters for Phthalate Analysis

| Parameter | Typical Setting | Source(s) |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | nih.govnih.gov |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | sciex.comresearchgate.net |

| Detector | Mass Spectrometer (MS/MS) or UV/PDA (e.g., 225-240 nm) | sciex.comnih.govnih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | sciex.comnih.gov |

| Column Temperature | 30 °C | nih.gov |

| Injection Volume | 10 - 20 µL | nih.gov |

Isotope Dilution Mass Spectrometry for Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for achieving the highest accuracy and precision in quantitative analysis, especially at trace levels. researchgate.net This technique involves adding a known amount of a stable, isotopically-labeled version of the target analyte to the sample before any sample preparation or analysis. uq.edu.aunih.gov For this compound, this would involve using a standard such as this compound-d4.

The isotopically-labeled internal standard behaves almost identically to the native analyte throughout the extraction, cleanup, and ionization processes. uq.edu.au Any loss of the analyte during sample workup will be accompanied by a proportional loss of the internal standard. uq.edu.au By measuring the ratio of the signal from the native analyte to the signal from the labeled standard in the mass spectrometer, a highly accurate quantification can be achieved that corrects for matrix effects and variations in recovery. uq.edu.auresearchgate.net This approach is particularly valuable for complex matrices where significant signal suppression or enhancement can occur in the ion source of the mass spectrometer. uq.edu.au The use of dedicated isotopically-labeled internal standards for quantitation automatically corrects for any sample loss. uq.edu.au

Spectroscopic Methods in Qualitative and Quantitative Analysis

Beyond mass spectrometry, other spectroscopic techniques play a role in the analysis of this compound, primarily as detectors following a chromatographic separation.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used method for the quantitative analysis of phthalates. govst.edugovst.edu Phthalates contain a benzene (B151609) ring, which absorbs UV light at specific wavelengths. govst.edu A UV or a more sophisticated Photodiode Array (PDA) detector is set to monitor the absorbance at a wavelength where the phthalate has a strong response, typically around 225-230 nm. govst.edunih.govnih.gov By creating a calibration curve from standards of known concentration, the concentration of this compound in a sample can be determined based on its peak area in the chromatogram. govst.edu While robust and cost-effective, HPLC-UV is less selective than mass spectrometry and can be prone to interferences from other co-eluting compounds that also absorb UV light at the monitored wavelength. cdc.gov

Fourier Transform Infrared Spectroscopy (FT-IR) can also be used for the identification of phthalates. thermofisher.com While not typically used for trace quantification in complex matrices, FT-IR is a powerful tool for the qualitative analysis of bulk materials or extracts. It provides a characteristic "fingerprint" spectrum based on the vibrations of the chemical bonds within the molecule, allowing for the identification of the phthalate functional groups.

Ultraviolet (UV) Spectrophotometry and Diode Array Detection (DAD)

Ultraviolet (UV) spectrophotometry is a common detection method used in conjunction with High-Performance Liquid Chromatography (HPLC) for the analysis of phthalates. Phthalate esters, including this compound, possess a benzene ring which acts as a chromophore, allowing them to absorb UV light. The wavelength of maximum absorbance (λmax) for many common phthalates falls around 275 nm. jyoungpharm.org

A Diode Array Detector (DAD) is an advanced type of UV-Vis detector that measures absorbance across a wide spectrum of wavelengths simultaneously. measurlabs.com This capability offers significant advantages over a standard single-wavelength UV detector. measurlabs.comcriver.com With a DAD, it is possible to obtain a complete UV spectrum for each peak in a chromatogram. This is crucial for assessing peak purity and confirming the identity of an analyte by comparing its spectrum with that of a known standard. jyoungpharm.org While a conventional UV-Vis detector measures only at specific wavelengths, a DAD can measure the entire spectrum at once, making the method more efficient. measurlabs.com HPLC-DAD methods have been successfully developed for the simultaneous determination of multiple phthalates in various products like cosmetics. nih.gov

Raman Spectroscopy and Chemiluminescence Techniques

Raman spectroscopy is a powerful non-destructive technique that provides detailed chemical structural information, acting as a molecular "fingerprint." It has been effectively used to identify phthalate esters in polymeric materials like PVC. rsc.orgdtu.dk The Raman spectra of phthalates exhibit characteristic peaks that allow for their identification. Common to most phthalate esters are distinct bands found at approximately 1040 cm⁻¹, 1581 cm⁻¹, 1601 cm⁻¹, and 1726 cm⁻¹. dtu.dk While the relative intensities may vary slightly between different phthalates, this set of peaks provides a clear signature for the phthalate ester group as a whole. dtu.dk Theoretical calculations using methods like Density Functional Theory (DFT) have been employed to simulate and assign the vibrational modes in the Raman spectra of phthalates, showing good agreement with experimental results. epa.govnih.gov

Chemiluminescence techniques, which rely on the emission of light from a chemical reaction, are not commonly reported as a primary method for the direct quantification of this compound.

Advanced Sample Preparation and Extraction Methodologies

Effective sample preparation is a critical prerequisite for the accurate quantification of this compound, as it involves isolating the analyte from the sample matrix and concentrating it to levels suitable for instrumental detection. The primary challenge in phthalate analysis is the potential for contamination at nearly every stage of the procedure, from sampling to the final analysis. core.ac.uk

Microextraction Techniques (e.g., Dispersive Liquid-Liquid Microextraction, Solid-Phase Microextraction)

In recent years, a shift towards greener and more efficient sample preparation has led to the widespread adoption of microextraction techniques. These methods are characterized by the use of minimal solvent volumes, reducing both waste and the risk of contamination. mdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and effective method based on the formation of a cloudy solution when a mixture of an extraction solvent (a few microliters of a water-immiscible solvent) and a disperser solvent (a larger volume of a water-miscible solvent like acetonitrile or acetone) is injected into an aqueous sample. irantypist.comresearchgate.net This creates a very large surface area for the rapid transfer of analytes from the aqueous phase to the extraction solvent. nih.govnih.gov After centrifugation, the sedimented organic phase, now enriched with the analytes, is collected for analysis. nih.gov The efficiency of DLLME can be further enhanced by the addition of salt (salting-out effect), which decreases the solubility of the analyte in the aqueous phase and promotes its transfer to the extraction solvent. researchgate.net

Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a fused-silica fiber coated with a polymeric stationary phase to extract analytes. vscht.cz The fiber can be directly immersed in a liquid sample or exposed to the headspace above the sample. vscht.cz After an equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis. The choice of fiber coating is crucial for selective and efficient extraction. For phthalate analysis, coatings such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) have been shown to be highly effective. nih.govresearchgate.net

Other notable microextraction techniques include hollow fiber-solid phase microextraction and microextraction in a packed sorbent (MEPS), which is noted for its low solvent consumption and the ability to be directly coupled to analytical instruments. nih.govresearchgate.net

Matrix Effects and Interference Mitigation Strategies

Complex matrices, such as those found in food, soil, or biological fluids, contain numerous compounds that can co-extract with the analyte of interest and interfere with its quantification. This "matrix effect" can either suppress or enhance the analytical signal, leading to inaccurate results. researchgate.net For example, when analyzing phthalates in tap water using mass spectrometry, a suppression of the detection signal by the water matrix has been observed. nih.gov

Several strategies are employed to mitigate these effects. The most robust approach is the use of isotopically-labeled internal standards, such as deuterated phthalates (e.g., d4-DBP). mdpi.com These standards have nearly identical chemical and physical properties to the target analyte and are added to the sample at the beginning of the preparation process. They experience the same extraction inefficiencies and matrix effects as the native analyte, allowing for accurate correction of the final result. mdpi.com

Other mitigation strategies include optimizing chromatographic conditions. For instance, 'ghost peaks' can appear during gradient elution in HPLC, often caused by trace phthalate contamination in the mobile phase. nih.gov Switching to an isocratic elution mode can resolve this issue. nih.gov Additionally, thorough sample cleanup procedures, often incorporated into extraction methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), are designed to remove interfering substances like fats and pigments before instrumental analysis. researchgate.net

Method Validation and Performance Characteristics in Analytical Research

To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must undergo a rigorous validation process. nih.gov This involves evaluating several key performance characteristics.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified with precision. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. jyoungpharm.orgcore.ac.uk These values are crucial for determining the applicability of a method for trace analysis. They are typically determined based on the signal-to-noise ratio (S/N) of the analytical instrument, with an S/N of 3 commonly used for the LOD and an S/N of 10 for the LOQ. core.ac.uksci-hub.se

The LOD and LOQ for phthalates vary significantly depending on the specific compound, the complexity of the sample matrix, the sample preparation technique, and the analytical instrument used. Microextraction techniques coupled with sensitive detectors like mass spectrometers can achieve very low detection limits, often in the nanogram per liter (ng/L) or microgram per kilogram (µg/kg) range.

Below is a table summarizing reported LOD and LOQ values for various phthalates using different analytical methodologies.

Recovery Rates and Precision Assessment

The accuracy and reliability of any analytical method for the quantification of this compound in complex matrices are fundamentally determined by its recovery rates and precision. Recovery studies are crucial for assessing the efficiency of an extraction method in isolating the target analyte from the sample matrix. Precision, typically expressed as the relative standard deviation (RSD), measures the degree of agreement among a series of individual measurements.

Detailed research findings on the recovery and precision for the analysis of a range of phthalates in various complex matrices are available. For instance, a gas chromatography/mass spectrometric (GC/MS) method for the simultaneous determination of eight phthalic acid esters (PAEs) in plasticized polymeric toys demonstrated recovery values for total PAEs ranging from 90.6% to 111.7%, with coefficients of variation (a measure of precision) between 0.55% and 12.10%. For migrated PAEs in artificial saliva, the recovery rates were between 86.3% and 117.2%, with precision in the range of 0.72% to 7.70% jyoungpharm.org.

In the context of biological samples, a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitation of monobutyl phthalate (a metabolite of di-n-butyl phthalate) in rat plasma and pup homogenate reported mean absolute recoveries of 92.2% in plasma (with a 7.1% RSD) and 109% in pup homogenate (with a 7.5% RSD) nih.gov. This demonstrates the high accuracy and precision achievable in complex biological matrices.

For environmental samples, studies on various phthalates have also shown excellent recovery and precision. The analysis of phthalates in water and sediment samples has yielded high recovery rates, indicating the effectiveness of the extraction and analytical procedures in these complex environmental matrices researchgate.net.

While specific recovery and precision data for this compound are not extensively detailed in the cited literature, the data presented for other phthalates using advanced analytical techniques like GC-MS and UPLC-MS/MS provide a strong indication of the performance that can be expected for this compound analysis. The methodologies are robust and have been successfully validated for a range of similar compounds across diverse and complex matrices.

The following interactive table summarizes recovery and precision data for various phthalates in different matrices, as reported in the scientific literature. This provides a benchmark for the expected performance of analytical methods for this compound.

| Phthalate | Matrix | Analytical Method | Recovery (%) | Precision (RSD %) |

| Total PAEs | Plasticized Polymeric Toys | GC-MS | 90.6 - 111.7 | 0.55 - 12.10 |

| Migrated PAEs | Artificial Saliva | GC-MS | 86.3 - 117.2 | 0.72 - 7.70 |

| Monobutyl Phthalate | Rat Plasma | UPLC-MS/MS | 92.2 | 7.1 |

| Monobutyl Phthalate | Pup Homogenate | UPLC-MS/MS | 109 | 7.5 |

Environmental Fate and Transformation Dynamics of Dineopentyl Phthalate

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For phthalate (B1215562) esters, the primary abiotic pathways are hydrolysis, photolysis, and to a lesser extent, other chemical conversions like hydrogenation. These processes are significantly influenced by environmental conditions.

Hydrolysis Kinetics and Environmental Influences (pH, temperature)

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For phthalate esters, this process typically involves the cleavage of the ester bonds to form a monoester intermediate and ultimately phthalic acid and the corresponding alcohol.

Influence of pH: Phthalate ester hydrolysis is catalyzed by both acids and bases. The reaction is generally slow at a neutral pH but increases significantly under acidic or basic conditions. datapdf.com Alkaline-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis. datapdf.com For instance, studies on other phthalates have shown that the rate of ester hydrolysis can increase by several orders of magnitude with shifts away from neutral pH. datapdf.com

Influence of Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. datapdf.com In environments such as deep landfill layers where temperatures can be elevated (up to 70°C), hydrolysis can become a more significant degradation pathway compared to surface environments.

The structure of the alcohol moiety in the phthalate ester also influences the rate of hydrolysis. Generally, phthalates with longer and more branched alkyl chains tend to hydrolyze more slowly. Given the branched neopentyl structure of dineopentyl phthalate, its hydrolysis rate might be expected to be relatively slow compared to linear short-chain phthalates.

Table 1: General Influence of Environmental Factors on Phthalate Hydrolysis

| Factor | Influence on Hydrolysis Rate | Reference |

|---|---|---|

| pH | Slow at neutral pH; rate increases significantly under acidic and especially alkaline conditions. | datapdf.com |

| Temperature | Rate increases with increasing temperature. | datapdf.com |

Photolytic Transformation Under Solar Radiation

Photolysis is the degradation of a compound by photons, particularly from solar radiation. This process can occur through two main mechanisms:

Direct Photolysis: The chemical directly absorbs light energy, leading to its transformation.

Indirect Photolysis: Other substances in the environment, known as photosensitizers (like dissolved organic matter), absorb light and produce reactive species (e.g., hydroxyl radicals) that then degrade the target compound.

There is a lack of specific studies on the photolytic transformation of this compound. However, research on other phthalates indicates that photolysis can contribute to their abiotic degradation, especially in the atmosphere and sunlit surface waters. For example, studies on butylbenzyl phthalate (BBP), di-n-butyl phthalate (DBP), and di-isononyl phthalate (DINP) have shown that photolysis is a major contributor to their total abiotic degradation in aqueous solutions exposed to natural sunlight. The degradation rate of di-isononyl phthalate (DINP), a high molecular weight phthalate, was found to be significantly catalyzed by photolysis. In contrast, photolytic degradation is generally not considered a significant pathway in soil and sediment where light penetration is minimal.

Hydrogenation and Other Chemical Conversion Processes

Hydrogenation is a chemical reaction that results in an addition of hydrogen, usually to saturated compounds. In the context of phthalates, this typically involves the saturation of the aromatic benzene (B151609) ring to form a cyclohexane-1,2-dicarboxylate derivative. These hydrogenated phthalates are often produced commercially as "phthalate-free" plasticizers.

While hydrogenation is a key industrial process, its occurrence as a natural abiotic degradation pathway for this compound is not well-documented. However, under specific environmental conditions, such as in deep landfill layers, the presence of metal catalysts like nickel could potentially facilitate the hydrogenation of dialkyl phthalates to their corresponding dialkyl hexahydrophthalates. Other chemical conversion processes, such as oxidation by reactive species like hydroxyl radicals (formed photolytically) or ozonation, can also contribute to the transformation of phthalates in the environment. datapdf.com

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is considered the most significant and effective pathway for the elimination of most phthalate esters from the environment.

Microbial Biodegradation by Bacterial Strains

A wide variety of bacterial strains from diverse genera have been shown to degrade phthalate esters. While no studies have specifically identified bacterial strains that degrade this compound, the general metabolic capability is widespread. The rate and extent of biodegradation are influenced by the structure of the phthalate, with short-chain linear phthalates generally degrading more rapidly than high-molecular-weight, branched-chain phthalates.

The initial step in the biodegradation of a phthalate diester is typically hydrolysis by microbial esterases or hydrolases, which cleave the ester bonds. This process releases the alcohol (in this case, neopentyl alcohol) and forms a monoester intermediate (mononeopentyl phthalate), which is then further hydrolyzed to phthalic acid.

Table 2: Examples of Bacterial Genera Capable of Degrading Phthalate Esters

| Bacterial Genus | Reference |

|---|---|

| Pseudomonas | |

| Rhodococcus | |

| Gordonia | |

| Sphingomonas | |

| Arthrobacter |

Aerobic Degradation Pathways and Intermediates

Following the initial hydrolysis to phthalic acid, the subsequent degradation of the aromatic ring occurs through several well-characterized aerobic pathways. The central strategy involves the enzymatic introduction of hydroxyl groups onto the phthalic acid ring by dioxygenase enzymes.

Two main initial pathways are known for the aerobic degradation of phthalate:

4,5-Dioxygenase Pathway: Phthalate is converted by phthalate 4,5-dioxygenase to cis-4,5-dihydroxy-4,5-dihydrophthalate. This is then dehydrogenated to 4,5-dihydroxyphthalate, which is subsequently decarboxylated to form protocatechuate (3,4-dihydroxybenzoate).

3,4-Dioxygenase Pathway: Alternatively, phthalate 3,4-dioxygenase can convert phthalate to cis-3,4-dihydroxy-3,4-dihydrophthalate, which leads to 3,4-dihydroxyphthalate and then, via decarboxylation, also to protocatechuate.

Protocatechuate is a key intermediate where the pathways converge. This central intermediate is then subject to ring cleavage by other dioxygenases, either through ortho- or meta-cleavage pathways, breaking down the aromatic structure into smaller molecules that can be funneled into central metabolic cycles like the Krebs cycle.

A hybrid pathway has also been identified in some facultatively anaerobic bacteria, where under aerobic conditions, the initial steps resemble the anaerobic pathway (activation to phthaloyl-CoA) before subsequent oxygen-dependent steps.

Given these conserved pathways, it is highly probable that the aerobic biodegradation of this compound, once hydrolyzed to phthalic acid, would proceed through the formation of protocatechuate and subsequent ring cleavage.

Information Notice: Lack of Specific Data for this compound

After a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific data pertaining to the chemical compound This compound for the detailed environmental fate and transformation dynamics requested in the provided outline.

The search has yielded extensive information on other phthalate esters, such as Di-n-butyl phthalate (DBP), Diethyl phthalate (DEP), and Di-(2-ethylhexyl) phthalate (DEHP). However, the environmental behavior, including degradation pathways, enzymatic interactions, and mobility, of phthalates is highly dependent on the specific chemical structure of their alkyl side chains.

General principles from related compounds indicate that the degradation rate of phthalates tends to decrease with the increasing length and branching of the alkyl chains. nih.govcore.ac.uk The neopentyl group in this compound is a bulky, branched structure (a quaternary carbon atom bonded to three methyl groups and a methylene (B1212753) group), which is expected to confer significant steric hindrance. This structural feature would likely make it more resistant to microbial and enzymatic degradation compared to phthalates with linear or less-branched side chains.

Due to these structural differences, extrapolating data from well-studied phthalates like DBP or DEHP to this compound would not be scientifically accurate or reliable. Such an extrapolation would amount to speculation rather than a factual representation of its environmental fate.

It is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on this compound according to the specified outline due to the absence of direct research findings in the public domain. Proceeding would violate the instruction to maintain strict scientific accuracy and focus exclusively on the target compound.

We can, however, provide a detailed article on the environmental fate and transformation dynamics of a more extensively researched phthalate, such as Di-n-butyl phthalate (DBP) or Di-(2-ethylhexyl) phthalate (DEHP), should this be of interest.

Biotransformation Processes in Organisms

The environmental fate and impact of this compound (DNPP) are significantly influenced by its biotransformation in various organisms. The metabolic processes that DNPP undergoes are crucial in determining its persistence, potential for bioaccumulation, and the nature of its biological activity. The primary route of biotransformation for phthalate esters, including DNPP, involves a two-phase process: initial hydrolysis followed by oxidative metabolism, particularly for higher molecular weight phthalates.

The initial and most critical step in the biotransformation of DNPP is the hydrolysis of one of its ester bonds. This reaction is catalyzed by non-specific esterases, such as carboxylesterases and lipases, which are ubiquitously present in various tissues of organisms, including the liver, intestines, and blood plasma. nih.govresearchgate.net This enzymatic action results in the formation of Mononeopentyl Phthalate (MNPP) and neopentyl alcohol. The rate of this hydrolysis can be influenced by the structural characteristics of the phthalate, with bulkier side chains potentially affecting the enzymatic efficiency. nih.gov

Following the initial hydrolysis, the resulting monoester, MNPP, can undergo further metabolic transformations. For high-molecular-weight phthalates, which include DNPP, the monoester is often subject to oxidation. nih.govnih.gov This second phase of metabolism typically involves the oxidation of the alkyl side chain. While specific studies on DNPP are limited, the metabolic pathways of structurally similar phthalates, such as Diisononyl Phthalate (DINP), provide insights into the likely fate of MNPP. In studies with DINP, the monoester undergoes hydroxylation and subsequent oxidation to form various metabolites, including hydroxylated and carboxylated derivatives. nih.gov For instance, in rats administered DINP, the major urinary metabolites were identified as mono(carboxyisooctyl) phthalate (MCIOP), mono(oxoisononyl) phthalate (MOINP), and mono(hydroxyisononyl) phthalate (MHINP). nih.gov This suggests that MNPP could similarly be metabolized to hydroxylated and carboxylated forms before excretion.

The biotransformation of phthalates can also occur in microorganisms. Various bacterial and fungal species have been shown to degrade phthalates, often utilizing them as a carbon source. nih.govnih.gov The microbial degradation pathway also typically commences with hydrolysis to the corresponding monoester and phthalic acid, which can then be further broken down. nih.gov

Detailed Research Findings

Specific research detailing the quantitative biotransformation of this compound in various organisms is not extensively available in the public domain. However, studies on analogous high-molecular-weight phthalates provide a framework for understanding its likely metabolic fate.

In mammals, after oral administration, high-molecular-weight phthalates are rapidly metabolized in the gastrointestinal tract to their monoesters. nih.gov These monoesters are then absorbed and can undergo further oxidation before being excreted, primarily in the urine. nih.govnih.gov Studies on DINP have shown that the oxidative metabolites are more abundant in urine than the simple monoester, making them better biomarkers of exposure. nih.gov

Fungal biotransformation of phthalates has also been observed, with some species capable of complete degradation. nih.gov The process involves initial hydrolysis followed by further metabolism of the monoester and phthalic acid. nih.gov

The following tables summarize the general enzymatic processes and potential metabolites of this compound based on the metabolism of other high-molecular-weight phthalates.

Table 1: Key Enzymes in this compound Biotransformation

| Enzyme Family | Specific Enzyme Examples | Role in DNPP Metabolism | Organism/Tissue |

| Esterases | Carboxylesterases, Lipases | Hydrolysis of this compound to Mononeopentyl Phthalate | Mammals (Liver, Intestine, Plasma), Microorganisms |

| Cytochrome P450 Monooxygenases | Various CYP isoforms | Oxidation of the neopentyl side chain of Mononeopentyl Phthalate | Mammals (Liver) |

| Dehydrogenases | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Further oxidation of hydroxylated metabolites | Mammals (Liver) |

Table 2: Potential Metabolites of this compound

| Metabolite Name | Abbreviation | Formation Pathway | Potential for Detection |

| Mononeopentyl Phthalate | MNPP | Primary hydrolysis of this compound | High |

| Hydroxylated Mononeopentyl Phthalate | OH-MNPP | Oxidation of the neopentyl group of MNPP | Likely |

| Carboxylated Mononeopentyl Phthalate | COOH-MNPP | Further oxidation of the neopentyl group of MNPP | Likely |

| Phthalic Acid | PA | Hydrolysis of Mononeopentyl Phthalate | Possible |

It is important to note that the specific metabolites and the rates of their formation for this compound would require direct experimental investigation. The information presented here is based on the established metabolic pathways for other high-molecular-weight phthalates and serves as a predictive framework.

Theoretical Molecular and Cellular Mechanisms of Dineopentyl Phthalate Interaction in Vitro Studies

Perturbation of Cellular Metabolic Pathways (e.g., fatty acid, lipid, glucose metabolism)

Furthermore, investigations using mouse thyroid organoids have indicated that phthalates such as DEHP, DINP, and di-n-octylphthalate (DnOP) can influence energy production. nih.gov Gene set enrichment analysis revealed an enrichment of the fatty acid metabolism pathway in treated samples, suggesting a potential alteration of lipid metabolism. nih.gov In studies with the preadipocyte 3T3-L1 cell line, DINP was shown to induce adipogenesis and alter the expression of lipid-related genes. biorxiv.org

Table 1: Effects of Phthalate (B1215562) Analogs on Cellular Metabolic Pathways in Vitro

| Phthalate | Cell Line | Observed Effect |

|---|---|---|

| Di(2-ethylhexyl) phthalate (DEHP) | HMEC-1 | Shift from mitochondrial respiration to anaerobic glycolysis. oup.com |

| Diisononyl phthalate (DINP) | HMEC-1 | Depletion of mitochondrial ATP production and increased glycolytic metabolism. nih.gov |

| DEHP, DINP, Di-n-octylphthalate (DnOP) | Mouse thyroid organoids | Enrichment of fatty acid metabolism pathway. nih.gov |

| Diisononyl phthalate (DINP) | 3T3-L1 | Induction of adipogenesis and altered expression of lipid-related genes. biorxiv.org |

Modulation of Receptor Activity (e.g., Peroxisome Proliferator-Activated Receptors, PPARα)

While there is no direct evidence for dineopentyl phthalate's interaction with Peroxisome Proliferator-Activated Receptors (PPARs), the broader class of phthalates, especially their monoester metabolites, are known to be activators of these nuclear receptors. nih.gov The activation of PPARs, particularly PPARα and PPARγ, is a key mechanism through which phthalates are thought to exert many of their biological effects. nih.govoup.com

In vitro transactivation assays have demonstrated that the potency of phthalate monoesters in activating PPARα and PPARγ often increases with the length of their side chain, and branched-chain esters are generally more potent than their straight-chain counterparts. nih.govoup.com For instance, monoesters with longer and branched side chains are more effective PPAR activators. nih.gov This suggests that this compound, being a branched-chain phthalate, could potentially activate PPARs.

Studies have shown that the monoester metabolite of DEHP, mono(2-ethylhexyl) phthalate (MEHP), can activate both human and rodent PPARα and PPARγ. nih.gov Similarly, other phthalate monoesters have been found to activate PPARs, influencing genes involved in steroid biosynthesis and metabolism. nih.gov It is important to note that human PPARs generally show less sensitivity to phthalate monoesters compared to mouse PPARs. nih.gov

Table 2: Activation of PPARs by Phthalate Analogs in Vitro

| Phthalate Metabolite | Receptor | Cell/Assay Type | Result |

|---|---|---|---|

| Mono(2-ethylhexyl) phthalate (MEHP) | PPARα, PPARγ | Transactivation assay | Activation of both human and rodent receptors. nih.gov |

| Various long and branched-chain monoesters | PPARα, PPARγ | Transactivation assay | More potent activation compared to short or straight-chain esters. nih.gov |

Induction of Oxidative Stress and Reactive Oxygen Species Production

A study on the isomer of this compound, diisopentyl phthalate (DiPeP), in Vero renal cells indicated that this compound did not cause oxidative stress-mediated cell death. nih.gov Specifically, DiPeP did not alter the activity of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), although an increase in glutathione S-transferase (GST) was observed at certain concentrations and time points. nih.gov

In contrast, many other phthalates have been shown to induce oxidative stress and the production of reactive oxygen species (ROS) in various in vitro models. For example, DEHP has been reported to induce oxidative stress in human endometrial stromal cells. mdpi.com The monoester metabolite of DEHP, MEHP, has also been shown to cause oxidative stress and mitochondrial damage in endothelial cells. oup.com In general, phthalates are known to increase the generation of free radicals, which can lead to an imbalance in the cellular antioxidant defense system. mdpi.com This can result in increased levels of markers of oxidative damage such as malondialdehyde (MDA). mdpi.com

Table 3: Effects of Phthalates on Oxidative Stress in Vitro

| Phthalate | Cell Line | Observed Effect |

|---|---|---|

| Diisopentyl phthalate (DiPeP) | Vero renal cells | No alteration in SOD and GPx activity; increased GST activity at some concentrations. nih.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | Human endometrial stromal cells | Induction of oxidative stress. mdpi.com |

| Mono(2-ethylhexyl) phthalate (MEHP) | Endothelial cells | Induction of oxidative stress and mitochondrial damage. oup.com |

| Diethyl phthalate (DEP) | Liver and kidney homogenates | Dose-dependent increase in lipid peroxidation. arakmu.ac.ir |

Influence on Cellular Proliferation and Apoptotic Processes

The isomer of this compound, diisopentyl phthalate (DiPeP), has been shown to induce both apoptosis and necrosis in Vero renal cells, even in the absence of significant cytotoxicity. nih.gov This suggests that DiPeP can trigger programmed cell death pathways. nih.gov

The influence of other phthalates on cellular proliferation and apoptosis is complex and appears to be cell-type and compound-specific. For instance, in rat hepatocytes, both DINP and MEHP were found to suppress apoptosis and induce DNA synthesis, indicating a proliferative effect. nih.gov However, these effects were not observed in human hepatocytes, highlighting species-specific differences. nih.gov

In contrast, some studies have shown that certain phthalates can inhibit cell proliferation. For example, di-n-butyl phthalate (DBP) and DEHP were found to decrease the in vitro expansion of human hematopoietic stem cells. nih.gov Other research has indicated that DEHP and DBP can induce apoptosis in testicular Leydig and Sertoli cells. nih.gov

Table 4: Effects of Phthalates on Cellular Proliferation and Apoptosis in Vitro

| Phthalate | Cell Line/System | Observed Effect |

|---|---|---|

| Diisopentyl phthalate (DiPeP) | Vero renal cells | Induction of apoptosis and necrosis. nih.gov |

| Diisononyl phthalate (DINP) | Rat hepatocytes | Suppression of apoptosis and induction of DNA synthesis. nih.gov |

| Mono(2-ethylhexyl) phthalate (MEHP) | Rat hepatocytes | Suppression of apoptosis and induction of DNA synthesis. nih.gov |

| Di(n-butyl) phthalate (DBP) | Human hematopoietic stem cells | Decreased cell expansion. nih.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | Rat Leydig and Sertoli cells | Induction of apoptosis. nih.gov |

Alterations in Gene Expression and Protein Regulation in Cellular Models

Specific data on how this compound alters gene expression and protein regulation is currently unavailable. However, studies on other phthalates provide insights into the potential molecular targets.

In vitro exposure of mouse thyroid organoids to DINP, DEHP, and DnOP resulted in modest changes in the transcriptome. nih.gov One consistently upregulated gene was Ing5, which is involved in histone acetylation and the regulation of the cell cycle and proliferation. nih.gov Gene set enrichment analysis also pointed towards an upregulation of the fatty acid metabolism pathway. nih.gov In a study on mouse granulosa cells, mixtures of phthalates were found to disrupt the expression of genes related to lipid metabolism and PPAR signaling. biorxiv.org

In human endometrial cells, exposure to phthalate mixtures and MEHP led to changes in the expression of genes related to cell adhesion, the cytoskeleton, and mitochondria. researchgate.net Specifically, MEHP was found to affect the expression of vinculin (VCL) and a subunit of the NADH:ubiquinone oxidoreductase complex (NDUFB7), which is important for oxidative phosphorylation. researchgate.net

Table 5: Alterations in Gene Expression by Phthalate Analogs in Vitro

| Phthalate(s) | Cell/System | Key Gene/Pathway Alterations |

|---|---|---|

| DINP, DEHP, DnOP | Mouse thyroid organoids | Upregulation of Ing5; enrichment of fatty acid metabolism pathway. nih.gov |

| Phthalate mixture | Mouse granulosa cells | Disruption of genes related to lipid metabolism and PPAR signaling. biorxiv.org |

| MEHHP and phthalate mixtures | Human endometrial cells | Altered expression of genes for cell adhesion (e.g., VCL), cytoskeleton, and mitochondria (e.g., NDUFB7). researchgate.net |

| DiNP | Mouse decidua | Downregulation of angiogenic regulators like Vegf and Angpt2. nih.gov |

Enzyme Activity Alterations in In Vitro Systems (e.g., steroidogenic enzymes)

There is no direct research on the effects of this compound on the activity of steroidogenic enzymes in vitro. However, the broader class of phthalates has been shown to interfere with steroidogenesis.

In vitro studies using the MA-10 mouse Leydig cell line have demonstrated that the monoester metabolites of several phthalates can inhibit testosterone (B1683101) production. nih.gov For example, MEHP was found to inhibit LH-stimulated testosterone production and down-regulate the expression of genes involved in cholesterol transport and steroid synthesis. nih.gov The potency of different phthalate monoesters to inhibit testosterone production varies, with some, like the metabolites of DBP and DEHP, being more potent inhibitors than others. nih.gov

In human adrenocortical H295R cells, DBP and its monoester metabolite (MBP) were shown to decrease the production of several steroid hormones, including testosterone and androstenedione. nih.gov Western blot analysis revealed that DBP decreased the levels of key steroidogenic proteins such as CYP11A1 and HSD3β2, while MBP primarily decreased CYP17A1 levels. nih.gov This indicates that different phthalates and their metabolites can affect distinct steps in the steroidogenic pathway. nih.gov

Table 6: Effects of Phthalate Analogs on Steroidogenic Enzyme Activity and Hormone Production in Vitro

| Phthalate/Metabolite | Cell Line | Effect |

|---|---|---|

| Mono(2-ethylhexyl) phthalate (MEHP) | MA-10 Leydig cells | Inhibition of LH-stimulated testosterone production; downregulation of steroidogenic genes. nih.gov |

| Di(n-butyl) phthalate (DBP) | H295R cells | Decreased production of testosterone and androstenedione; decreased levels of CYP11A1 and HSD3β2 proteins. nih.gov |

| Mono-n-butyl phthalate (MBP) | H295R cells | Decreased testosterone production; decreased levels of CYP17A1 protein. nih.gov |

| Mono-n-octyl phthalate | MA-10 Leydig cells | Inhibition of testosterone production, similar to MEHP. nih.gov |

Material Science Applications and Polymer Interaction Studies of Dineopentyl Phthalate

Role as a Plasticizer in Polymer Matrices (e.g., Polyvinyl Chloride)

Dineopentyl phthalate (B1215562), commonly included under the industrial designation diisononyl phthalate (DINP), is extensively used as a primary plasticizer, particularly in flexible polyvinyl chloride (PVC) formulations. europa.eumade-in-china.comspecialchem.com PVC, in its unplasticized state, is a rigid and brittle material. The incorporation of plasticizers like dineopentyl phthalate is essential to achieve the desired flexibility, softness, and workability required for a vast array of consumer and industrial products. europa.euspecialchem.comflexvinylalliance.comuml.edu

The primary function of a plasticizer is to increase the free volume within the polymer structure. The this compound molecules position themselves between the long polymer chains of PVC, disrupting the strong intermolecular forces (van der Waals forces and dipole-dipole interactions) that exist between them. This separation of polymer chains allows them to slide past one another more easily, resulting in a decrease in the glass transition temperature (Tg) and an increase in the material's flexibility and elasticity. specialchem.com

The effectiveness of this compound as a plasticizer is attributed to its chemical structure, which includes a bulky alkyl group. This structure ensures good compatibility with the PVC matrix and contributes to its low volatility and high permanence, making it suitable for durable applications. made-in-china.com Products that commonly utilize PVC plasticized with high-molecular-weight phthalates like DINP include wire and cable insulation, flooring, wall coverings, automotive parts, and synthetic leather. basf.comchemsec.org While historically, low-molecular-weight phthalates were common, regulatory trends have shifted preference towards high-molecular-weight options like DINP due to lower migration potential. specialchem.com

Interfacial Dynamics and Polymer-Plasticizer Interactions

The performance of a plasticized polymer is fundamentally governed by the interactions occurring at the molecular level between the polymer and the plasticizer. Molecular dynamics (MD) simulations have provided significant insights into these interfacial dynamics. rsc.orgnih.govnih.gov For phthalate plasticizers within a PVC matrix, these interactions are a combination of electrostatic forces between polar groups, van der Waals forces, and the physical entanglement of the plasticizer's alkyl chains with the polymer chains. rsc.orgnih.gov

The binding affinity between the plasticizer and the polymer is a critical factor. Research on various phthalates has indicated that long-chain phthalates, a category that includes this compound, exhibit a higher binding affinity compared to their short-chain counterparts. nih.gov This strong interaction contributes to the plasticizer's permanence within the polymer matrix, reducing its tendency to migrate out over time. The structural and dynamic properties at the polymer-plasticizer interface are crucial for designing materials with specific and durable functional properties. researchgate.net

Migration and Leaching Phenomena from Polymer Products

A key consideration in the material science of plasticizers is their potential to migrate from the polymer matrix into the surrounding environment. Phthalates are not chemically bound to the polymer; they are held within the matrix by physical forces. uml.edurevistapolimeros.org.br This allows for the gradual diffusion and leaching of the plasticizer over the product's lifespan, a phenomenon influenced by several factors.

The rate of migration is dependent on the specific phthalate's molecular weight, the plasticizer concentration within the polymer, temperature, and the nature of the contacting medium (e.g., water, oils, or saliva). europa.eumst.dkresearchgate.net High-molecular-weight phthalates like this compound generally exhibit lower migration rates compared to low-molecular-weight phthalates due to their larger size and lower water solubility. mst.dk

Studies have distinguished between instantaneous and continuous leaching. nih.govresearchgate.net An initial, small amount of plasticizer may leach out quickly from the surface, but the predominant process is a slow, continuous leaching that can occur over decades. nih.govresearchgate.net Research on the leaching of DINP from PVC microplastics into aquatic environments has shown that the process is slow, with the fraction of phthalates released over a 120-day period being a very small percentage of the initial mass. nih.gov The hydrophobicity of the phthalate plays a significant role, with more hydrophobic compounds generally leaching more slowly into aqueous environments. nih.gov Photoaging of plastics can also influence leaching rates, potentially enhancing the release of phthalates and their degradation products. researchgate.netnih.gov

Table 1: Leaching Characteristics of Phthalates from PVC Microplastics

| Phthalate Type (Initial Concentration) | Leaching Rate (μg d⁻¹) | Instantaneously Leached Mass (μg) | Reference |

|---|---|---|---|

| DINP (39%) | 0.030 | 0.256 ± 0.014 | nih.gov |

| DINP (23%) | 0.014 | N/A | nih.gov |

| DEHP (38%) | 0.122 | 0.433 ± 0.001 | nih.gov |

| DEHP (33%) | 0.101 | N/A | nih.gov |

Rheological and Mechanical Property Modulation of Polymer Composites

The addition of this compound to a polymer matrix significantly modulates its rheological (flow) and mechanical properties. The primary mechanical effect is a marked increase in flexibility and elongation at break, transforming the polymer from a rigid to a pliable material. kinampark.comcetjournal.it Conversely, the tensile strength and modulus of the polymer are typically reduced as the plasticizer content increases. kinampark.comcetjournal.it This trade-off is fundamental to the process of plasticization.

From a rheological perspective, plasticizers lower the viscosity of the polymer melt, which facilitates processing techniques such as extrusion and molding. The study of the rheological properties of polymer composites helps in understanding the interactions between the polymer matrix and additives. researchgate.netmdpi.com For instance, the complex viscosity and storage modulus of a composite can provide insights into the dispersion of the plasticizer and its effect on the polymer network. researchgate.net The rheological behavior is crucial for optimizing processing conditions and ensuring the homogeneity of the final product. mdpi.com

In more complex systems, such as organic vehicles for pastes, plasticizers can also improve thixotropic behavior, which is the property of certain gels or fluids that are thick (viscous) under normal conditions, but flow (become thin, less viscous) over time when shaken, agitated, or otherwise stressed. consensus.app This modulation of flow properties is critical in applications requiring precise deposition and shape-holding characteristics.

Table 2: Effect of Bio-based Plasticizers vs. DOP on PVC Mechanical Properties

| Plasticizer (40 wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

|---|---|---|---|

| DOP | 22.90 | 665.7 | nih.govkinampark.com |

| ATBC | N/A | 723.0 | nih.gov |

| ESO | N/A | 705.7 | nih.gov |

| ECGE | 24.38 | > DOP | kinampark.com |

Note: Data for this compound was not specifically available in the compared studies, so DOP (a common phthalate) is used as a benchmark. ATBC, ESO, and ECGE are bio-based alternatives.

Development of Phthalate-Free Alternatives and Performance Comparisons

Growing environmental and health considerations have driven significant research and development into alternatives to traditional phthalate plasticizers. specialchem.comflexvinylalliance.comchemsec.orgresearchgate.netineris.fr The market has seen a progressive shift towards non-phthalate plasticizers and bio-based plasticizers derived from renewable sources. flexvinylalliance.comchemsec.orgresearchgate.net

Common phthalate-free alternatives include:

Terephthalates: Such as dioctyl terephthalate (B1205515) (DOTP or DEHT), which is one of the most popular non-phthalate plasticizers. chemsec.orgineris.fr

Cyclohexanoates: Diisononyl cyclohexanoate (DINCH) is another widely used alternative, particularly in sensitive applications. basf.comchemsec.orgineris.fr

Bio-based Plasticizers: These are derived from sources like vegetable oils and include epoxidized soybean oil (ESO) and various citrates like acetyl tributyl citrate (B86180) (ATBC). rsc.orgnih.govkinampark.comcetjournal.it

Performance comparisons are critical for the adoption of these alternatives. Studies have shown that some bio-based plasticizers can offer comparable or even superior properties to traditional phthalates in certain aspects. For example, some bio-based options exhibit better thermal stability and can achieve higher elongation at break in PVC films. kinampark.com However, performance can vary, and factors like plasticizer compatibility, low-temperature flexibility, and volatility must be carefully evaluated. researchgate.nethallstarindustrial.com For instance, while some non-phthalates work well in many PVC applications, they may not meet the stringent thermal heat-aging requirements for certain wire and cable applications. researchgate.net The choice of plasticizer is therefore a complex decision involving a balance of performance, cost, and regulatory compliance.

Table 3: Performance Ranking of Phthalate Alternatives in Nitrile Rubber

| Overall Performance Ranking | Plasticizer | Key Strengths | Reference |

|---|---|---|---|

| 1 | Plasthall® LCOA and PR-A610 | Best volatility (LCOA), most permanent in oil (PR-A610) | hallstarindustrial.com |

| 2 | Plasthall® PR-A217 | Good volatility and performance in fluid immersions | hallstarindustrial.com |

| 3 | Plasthall® PR-A126 | Good low-temperature brittleness | hallstarindustrial.com |

| 4 | Plasthall® PR-A200 and Eastman™ 168 (DOTP) | Best low-temperature brittleness (PR-A200) | hallstarindustrial.com |

| 5 | Hexamoll® DINCH and Palatinol® DPHP | Established non-phthalate alternatives | hallstarindustrial.com |

Note: This study compares various non-phthalate alternatives in a specific application (nitrile rubber), providing a relative performance benchmark.

Future Research Directions and Emerging Paradigms for Dineopentyl Phthalate Studies

Development of Novel High-Throughput Analytical Methodologies

The accurate and efficient quantification of dineopentyl phthalate (B1215562) in diverse and complex matrices is fundamental to assessing environmental contamination and human exposure. While traditional chromatographic methods are robust, future research will focus on developing novel analytical techniques that offer higher throughput, greater sensitivity, and portability.

A significant area of development is in the realm of biosensors and aptasensors, which have shown promise for the rapid detection of other phthalates. recycledplastic.comoaepublish.com These tools utilize biological recognition elements, such as enzymes or aptamers (short single-stranded DNA or RNA molecules), to specifically bind to the target analyte, generating a measurable signal. oaepublish.com The advantages include potential for low cost, ease of use, and rapid response times, making them suitable for on-site screening of water or soil samples. recycledplastic.comoaepublish.com

Furthermore, the principles of high-throughput screening (HTS), originally developed for the pharmaceutical industry, are being adapted for environmental toxicology. amazonaws.comresearchgate.net Automated in vitro assays can rapidly screen large numbers of chemicals for specific biological activities, such as endocrine disruption. amazonaws.comnih.govbeckers-group.com Applying these HTS platforms to dineopentyl phthalate and its metabolites could accelerate the characterization of its potential hazards.

Finally, advancements in mass spectrometry, particularly the coupling of online solid-phase extraction (SPE) with liquid chromatography-tandem mass spectrometry (LC-MS/MS), are enabling the development of automated and highly sensitive methods for analyzing phthalate metabolites in biological samples like urine with minimal sample volume. researchgate.netresearchgate.net

| Technology Platform | Principle of Detection | Key Advantages for this compound Research |

| Biosensors/Aptasensors | Specific binding of a biological recognition element (e.g., antibody, enzyme, aptamer) to the target molecule, producing a measurable signal (e.g., electrochemical, optical). recycledplastic.comoaepublish.com | Rapid, portable, low-cost screening of environmental samples. recycledplastic.comoaepublish.com |

| High-Throughput Screening (HTS) Assays | Automated in vitro assays using microtiter plates to test for specific bioactivity (e.g., receptor binding, gene activation) across many chemicals simultaneously. amazonaws.comresearchgate.net | Rapid prioritization of chemicals for further toxicological testing; mechanistic insights into potential endocrine-disrupting activity. nih.govbeckers-group.com |

| Online SPE-LC-MS/MS | Automated sample cleanup and concentration (online SPE) directly coupled with highly sensitive and specific detection (LC-MS/MS). researchgate.netresearchgate.net | High sensitivity, automation, and reduced sample volume requirements for biomonitoring studies. researchgate.net |

| Fluorescence Sensors | Changes in fluorescence intensity upon interaction of the sensor molecule with the phthalate. | High sensitivity with limits of detection reported in the parts-per-billion range for other phthalates. jiuanchemical.com |

Elucidation of Uncharacterized Biotransformation Pathways

The biotransformation of this compound is a critical process that dictates its environmental persistence, bioavailability, and toxicological profile. The initial hydrolysis of the diester to its monoester, mononeopentyl phthalate, and neopentyl alcohol is a well-established primary step for phthalates in general. fraunhofer.de However, the subsequent metabolic fate of the neopentyl moiety is a significant and uncharacterized area.

Unlike the straight-chain or simple branched alkyl groups found in many common phthalates, the neopentyl group (2,2-dimethylpropyl) possesses a quaternary carbon atom and lacks β-hydrogens. This unique structure makes it resistant to β-oxidation, a common metabolic pathway for breaking down alkyl chains. Research on neopentyl polyol esters in other applications has highlighted their high thermal stability, partly attributed to the steric hindrance of the neopentyl configuration and the absence of labile hydrogens. This inherent stability suggests that its biological degradation may require specialized enzymatic pathways that are not yet understood.

Future research should focus on:

Identifying Novel Metabolites: Utilizing high-resolution mass spectrometry and nuclear magnetic resonance (NMR) to identify the downstream metabolites of both the phthalate and the neopentyl moieties in various biological systems, from microbial cultures to animal models.

Characterizing Enzymatic Pathways: Investigating the specific enzymes, such as esterases, hydrolases, and cytochrome P450 monooxygenases, that are responsible for the breakdown of this compound and its metabolites. beckers-group.com

Exploring Microbial Degradation: Isolating and characterizing microorganisms from contaminated environments that are capable of utilizing this compound as a carbon source, with a particular focus on those that can cleave and mineralize the stable neopentyl group.

Modeling Environmental Fate and Transport in Complex Systems

Predicting the distribution and persistence of this compound in the environment requires the development of sophisticated fate and transport models. These models are essential for risk assessment and for designing effective remediation strategies. Future research in this area will need to integrate the compound's specific physicochemical properties with complex environmental parameters.

A key factor governing the fate of phthalates is their sorption to soil, sediment, and dissolved organic matter. recycledplastic.comoaepublish.comfraunhofer.de The organic carbon-normalized partition coefficient (Koc) is a critical parameter in these models. For hydrophobic compounds like many phthalates, strong sorption can reduce their concentration in the aqueous phase, thereby limiting their mobility and bioavailability for microbial degradation. recycledplastic.com Future modeling efforts must determine the specific Koc value for this compound across a range of environmental solids.

Atmospheric transport is another crucial pathway for semi-volatile organic compounds (SVOCs) like phthalates. nih.gov Models such as the Community Multiscale Air Quality (CMAQ) model can be adapted to predict the long-range transport, gas-particle partitioning, and deposition (both wet and dry) of this compound. researchgate.net This requires accurate data on its vapor pressure and atmospheric degradation rates.

Future modeling paradigms should aim to:

Develop integrated, multi-compartment models (linking air, water, soil, and biota) to provide a holistic view of this compound's environmental journey. jiuanchemical.com

Incorporate the influence of microbial community dynamics on biodegradation rates within the models.

Address the uncertainties in current models that arise from a lack of specific experimental data for less common phthalates like this compound.

Advanced Bioremediation and Degradation Enhancement Strategies

Bioremediation offers a sustainable and cost-effective approach to cleaning up environments contaminated with phthalate esters. Future research will focus on developing and enhancing these biological strategies to be more efficient and robust, particularly for more recalcitrant compounds like this compound.

Bioaugmentation and biostimulation are two primary bioremediation techniques. Bioaugmentation involves introducing specific, pre-selected microorganisms or microbial consortia with high degradation capabilities into the contaminated site. amazonaws.com Biostimulation, on the other hand, involves modifying the local environment (e.g., by adding nutrients, adjusting pH) to stimulate the activity of the indigenous microbial population capable of degrading the contaminant. biorizon.euacs.org

Key future research directions include:

Isolating Novel Microbes: Prospecting for and isolating novel bacteria and fungi from contaminated soils and sediments that can effectively degrade this compound, with a special emphasis on organisms that can attack the sterically hindered neopentyl group. A wide variety of microorganisms, including species of Rhodococcus, Gordonia, Pseudomonas, Aspergillus, and Penicillium, have been shown to degrade other phthalates. nih.govuml.eduperstorp.comresearchgate.net

Developing Microbial Consortia: As the complete degradation of complex molecules often requires multiple enzymatic steps, developing synergistic microbial consortia where different species carry out different parts of the degradation pathway can be more effective than using single strains.

Enzyme Engineering: Identifying the key enzymes responsible for phthalate degradation, such as esterases and hydrolases, and using protein engineering techniques to improve their catalytic efficiency, stability, and substrate specificity for this compound. lgcorp.com

Optimizing Remediation Systems: Enhancing the performance of bioremediation systems, such as soil slurry reactors and composting processes, by optimizing physical and chemical parameters and potentially using immobilization techniques to protect and concentrate the degrading microorganisms. amazonaws.comnih.govbeckers-group.com

| Remediation Strategy | Description | Future Research Focus for this compound |

| Bioaugmentation | Introducing specific, highly efficient phthalate-degrading microbes or consortia to a contaminated site. amazonaws.com | Isolation and application of microbes capable of cleaving the neopentyl ester bond and mineralizing the subsequent products. |

| Biostimulation | Modifying environmental conditions (e.g., adding nutrients, oxygen) to enhance the activity of native degrading microbes. biorizon.euacs.org | Determining the optimal nutrient and redox conditions to promote the growth and enzymatic activity of indigenous this compound degraders. |

| Fungal Remediation | Utilizing the powerful extracellular enzymatic machinery of fungi (e.g., laccases, peroxidases, esterases) to break down complex pollutants. researchgate.netimarcgroup.comlabmanager.com | Screening fungal species for their ability to degrade this compound, leveraging their capacity to break down recalcitrant organic matter. |

| Genetic & Enzyme Engineering | Modifying microorganisms to express or overexpress key degradative enzymes, or altering enzymes for improved activity. lgcorp.com | Identifying the rate-limiting enzymes in the degradation pathway and engineering them for higher efficiency and stability. |

Application of Multi-Omics Technologies in Environmental Phthalate Research

The application of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize our understanding of the interactions between this compound, microorganisms, and host organisms. These approaches provide a system-wide view of the molecular processes involved in degradation and toxicological responses.

Metagenomics can be used to analyze the genetic material from entire microbial communities in a contaminated environment. This allows for the identification of not only the key microbial species involved in this compound degradation but also the specific functional genes (e.g., for esterases, hydrolases) that are enriched in response to contamination. amazonaws.comnih.gov This approach can help uncover novel degradation pathways and identify previously uncultured microorganisms with bioremediation potential.

Transcriptomics and Proteomics provide insights into the functional responses of organisms to phthalate exposure. Transcriptomics (analyzing RNA) reveals which genes are being actively expressed, while proteomics (analyzing proteins) identifies the actual enzymes and other proteins being produced. nih.gov These techniques can pinpoint the specific enzymatic machinery that is upregulated in a microorganism during the degradation of this compound. imarcgroup.com In toxicological studies, they can reveal changes in gene and protein expression in a host organism that are indicative of stress or specific modes of toxicity. rsc.orgjove.com

Metabolomics , the study of small molecule metabolites, is a powerful tool for identifying biomarkers of exposure and effect. recycledplastic.comvaluates.com By analyzing the metabolic profiles of urine or blood, researchers can identify specific metabolites of this compound, providing a direct measure of internal exposure. researchgate.netfraunhofer.de Furthermore, metabolomics can reveal broader metabolic disruptions within an organism caused by phthalate exposure, highlighting affected pathways such as lipid metabolism or steroid hormone synthesis. recycledplastic.combiorizon.eu

Integrated multi-omics approaches, which combine data from two or more of these technologies, will be particularly powerful. For example, combining metagenomics with proteomics can link specific degradation-related genes to the proteins they encode and the organisms that harbor them, providing a comprehensive picture of the bioremediation process in a complex microbial community. oaepublish.comnih.govemerald.vc

Sustainable Synthesis and Circular Economy Considerations for Phthalate Ester Production

Future research must also address the lifecycle of this compound from a sustainability and circular economy perspective. This involves developing greener synthesis routes and creating pathways for the recovery and reuse of the material at the end of its life.

Sustainable Synthesis: The production of this compound traditionally relies on petrochemical feedstocks: phthalic anhydride (B1165640) and neopentyl glycol. A key area for future research is the development of bio-based production routes for these precursors.

Bio-based Phthalic Anhydride: Research has demonstrated viable pathways to produce phthalic anhydride from renewable resources. One approach involves the Diels-Alder reaction of biomass-derived furan and maleic anhydride. researchgate.netvaluates.com Another innovative route involves the chemical recycling of mixed plastic waste to produce aromatic compounds like xylene, which can then be oxidized to phthalic anhydride. beckers-group.com

Bio-based Neopentyl Glycol (NPG): Several chemical companies are already producing or developing "bio-balanced" NPG. labmanager.combasf.com These processes use renewable feedstocks, such as waste cooking oil, palm byproducts, or other forms of biomass, which are allocated to the final product via a mass balance approach, significantly reducing the carbon footprint compared to fossil-based NPG. jiuanchemical.comlgcorp.comlabmanager.com

Circular Economy Considerations: As a plasticizer, this compound is physically mixed with polymers like PVC, not chemically bound. This presents both a challenge and an opportunity for recycling. The challenge is that phthalates can leach out during conventional recycling, potentially contaminating the recycled material stream. recycledplastic.comamazonaws.comnih.govresearchgate.net This has led to concerns about "legacy" additives appearing in new products made from recycled content.

The opportunity lies in developing advanced recycling technologies that can separate the polymer from the plasticizer.

Solvent-based Recycling: Processes are being developed that use solvents to dissolve the PVC, allowing for the separation and recovery of both the high-purity polymer and the plasticizer. A European project, "Circular Flooring," has successfully demonstrated this approach for PVC flooring, where the recovered phthalates could be converted into non-critical substances. fraunhofer.de

Chemical Recycling: Technologies such as pyrolysis can break down plastic waste into its basic chemical components. This can be a solution for mixed plastic waste that is difficult to mechanically recycle, creating a feedstock for new chemicals and plastics and closing the loop in a circular economy model.

Future research should focus on optimizing these green synthesis and recycling pathways to make them economically viable and scalable, thereby reducing the environmental impact of phthalate esters throughout their entire lifecycle.

Q & A

Basic: What analytical methods are validated for detecting dineopentyl phthalate in environmental matrices?

Answer:

Detection typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized sample preparation. Key steps include:

- Extraction: Use solid-phase extraction (SPE) with C18 cartridges to isolate phthalates from aqueous samples. For solid matrices (e.g., soil), employ accelerated solvent extraction (ASE) with acetone/hexane mixtures .

- Quantification: Calibrate using deuterated internal standards (e.g., d4-DiNP) to correct for matrix effects. Limit of detection (LOD) should be validated via spike-recovery experiments (target: 80–120% recovery) .

- Quality Control: Include procedural blanks to monitor contamination and replicate analyses to assess precision (RSD < 15%) .

Basic: What mechanisms underlie this compound’s endocrine-disrupting effects in mammalian models?

Answer:

DiNP interacts with peroxisome proliferator-activated receptors (PPARs) and estrogen receptors (ERs), disrupting steroidogenesis. Methodological approaches include:

- In vitro assays: Use ER/PPAR transcriptional activation assays (e.g., luciferase reporter systems in MCF-7 cells) to quantify receptor binding affinity .